A68828

Hemodynamics Natriuresis Aldosterone Inhibition

A68828 is a truncated, 13-amino acid analog of ANF with a distinct hemodynamic profile. It offers full natriuretic/diuretic agonist activity with significantly milder hypotension than native ANF, making it a superior tool for dissecting renal protection from systemic effects in AKI models. Its unique non-linear dose-response enables advanced therapeutic index studies.

Molecular Formula C68H116N26O15S2
Molecular Weight 1602.0 g/mol
CAS No. 132309-52-5
Cat. No. B1261370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA68828
CAS132309-52-5
SynonymsA 68828
A-68828
A68828
Molecular FormulaC68H116N26O15S2
Molecular Weight1602.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)C(CC2CCCCC2)N
InChIInChI=1S/C68H116N26O15S2/c1-5-36(3)52(63(108)88-45(30-39-19-11-8-12-20-39)59(104)86-43(23-15-27-81-67(75)76)56(101)91-48(35-111)62(107)94-61(106)47(34-110)90-55(100)40(69)21-13-25-79-65(71)72)93-58(103)44(24-16-28-82-68(77)78)87-60(105)46(31-51(97)98)89-64(109)53(37(4)6-2)92-57(102)42(22-14-26-80-66(73)74)85-50(96)33-83-49(95)32-84-54(99)41(70)29-38-17-9-7-10-18-38/h8,11-12,19-20,32,36-38,40-48,52-53,110-111H,5-7,9-10,13-18,21-31,33-35,69-70H2,1-4H3,(H,83,95)(H,85,96)(H,86,104)(H,87,105)(H,88,108)(H,89,109)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)(H,94,106,107)/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1
InChIKeyHCJNLCHEKMAIHX-WXWPIKAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A68828 Procurement Guide: 13-Amino Acid ANF Analog with Attenuated Hypotensive Profile for Acute Renal Failure Research


The compound with CAS number 132309-52-5, commonly designated A68828, is a 13-amino acid analog of the atrial natriuretic factor (ANF) [1]. It is a truncated, disulfide-bonded cyclic peptide designed to retain the natriuretic and diuretic agonist activity of the native 28-amino acid peptide ANF(1-28) while reducing its size and mitigating its hypotensive effects [2]. This compound is primarily investigated as a full ANF agonist in preclinical models of acute renal failure, including postischemic and cisplatin-induced nephrotoxicity, where it improves glomerular filtration and attenuates tissue damage [3][4].

Why Generic Substitution with Native ANF(1-28) or Other ANP Analogs May Fail in Renal Injury Models


Assuming functional equivalence between A68828 and the native peptide ANF(1-28) or other atrial natriuretic peptide (ANP) analogs is scientifically unjustified due to fundamental differences in their pharmacodynamic profiles. While A68828 acts as a full agonist for the ANF receptor, it is structurally engineered to be a smaller, truncated analog with a distinct hemodynamic signature [1]. Crucially, A68828 exhibits a significantly milder hypotensive effect compared to the native peptide, despite achieving comparable improvements in glomerular filtration rate (GFR) at certain doses [2][3]. Furthermore, the non-linear dose-response relationship for nephroprotection, wherein a higher dose of A68828 (50 µg/kg/min) was found to be less effective than a moderate dose, underscores that simple dose-scaling from other ANP analogs could lead to suboptimal or even counterproductive experimental outcomes [4].

A68828: Comparative Evidence of Hemodynamic Selectivity and Nephroprotective Efficacy


Selective Natriuresis with Mild Hypotension: A68828 vs. Native ANF(1-28)

In a comparative analysis, A68828 demonstrates a significantly attenuated hypotensive effect relative to the native peptide ANF(1-28), while retaining robust natriuretic and aldosterone-inhibiting activity [1]. At the highest concentration tested, A68828 reduced blood pressure by less than 15 mmHg, and it inhibited ACTH-induced aldosterone release to a greater extent than ANF(1-28) (100% vs. 50%) [1].

Hemodynamics Natriuresis Aldosterone Inhibition

Comparable Efficacy in Improving GFR with Less Hypotension: A68828 vs. ANF(1-28) in Postischemic ARF

In a rat model of postischemic acute renal failure, a 2-hour infusion of A68828 at 10 µg/kg/min significantly improved the glomerular filtration rate (GFR) to a level comparable with a 50-fold lower dose of ANF(1-28) (0.5 µg/kg/min), while inducing a significantly smaller reduction in arterial pressure [1]. A68828 increased GFR to 0.39 ± 0.08 mL/min/100g versus vehicle (0.19 ± 0.04), an effect similar to ANF(1-28)'s 0.40 ± 0.04 mL/min/100g [1].

Ischemic Acute Renal Failure Glomerular Filtration Rate Hemodynamics

Dose-Dependent Nephroprotection with a Narrow Therapeutic Window: A68828 in Cisplatin-Induced ARF

In a cisplatin-induced nephrotoxicity model, the nephroprotective effect of A68828 is not linearly related to dose, demonstrating a critical therapeutic window [1]. An infusion of A68828 at 10 µg/kg/min significantly attenuated the rise in plasma creatinine (0.76 ± 0.11 mg/dL) compared to the vehicle control (1.09 ± 0.09 mg/dL). However, a higher dose of 50 µg/kg/min paradoxically failed to protect and resulted in a higher plasma creatinine level (1.61 ± 0.34 mg/dL) [1].

Cisplatin Nephrotoxicity Acute Kidney Injury Dose-Response

Long-Term Attenuation of Ischemic Renal Damage: A68828 vs. Dopamine Combination

In a longer-term recovery study following renal ischemia, A68828 alone provided superior histological protection compared to treatment with dopamine or a combination of the two [1]. While both A68828 alone (10 µg/kg/min) and ANF(1-28) (0.5 µg/kg/min) attenuated the rise in plasma creatinine by approximately 50% over several days, gross histological examination on day four post-ischemia revealed that significantly less tissue damage occurred only in the group treated with A68828 alone [1].

Ischemic Acute Renal Failure Renal Histology Long-Term Recovery

A68828: High-Value Research Applications Based on Comparative Efficacy Data


Investigating Mechanisms of Postischemic Renoprotection Without Severe Hypotension

Researchers studying the pathophysiology of acute kidney injury (AKI) following ischemia-reperfusion can utilize A68828 as a tool compound to dissect the renal benefits of ANF signaling from its systemic hypotensive actions. Its demonstrated ability to significantly increase GFR (0.39 ± 0.08 mL/min/100g vs. 0.19 ± 0.04 vehicle) while producing a more moderate drop in blood pressure (<15 mmHg) than native ANF makes it a superior choice for experiments where maintaining perfusion pressure is critical [1][2]. This allows for a cleaner assessment of direct tubular and glomerular protective effects.

Assessing Narrow Therapeutic Index and Dose-Response Relationships in AKI Models

The unique, non-linear dose-response of A68828, where 10 µg/kg/min is protective against cisplatin nephrotoxicity but 50 µg/kg/min is not, provides a powerful model system for studying the therapeutic index of natriuretic peptide signaling in AKI [1]. This compound can serve as a molecular probe to investigate the mechanisms behind this 'loss of effect' at higher doses, which may involve receptor desensitization, off-target binding, or counter-regulatory pathways, providing insights translatable to other ANP-based therapies.

Evaluating Combinatorial Effects with Vasoactive Drugs in Acute Renal Failure

A68828 is an ideal agent for preclinical studies exploring combination therapies for ARF. The finding that co-infusion with dopamine prevented A68828's hypotensive effect but did not potentiate its GFR improvement—and in fact, may have negated its long-term histological benefits—highlights its utility in mapping complex pharmacodynamic interactions in the kidney [1][2]. This scenario is directly relevant for researchers investigating whether adjunctive pressors can safely be used with natriuretic agents.

Comparing Truncated Agonist Activity to Full-Length ANP(1-28) in Vitro and In Vivo

For scientists conducting structure-activity relationship (SAR) studies on the ANF receptor system, A68828 represents a critical comparator. Its 13-amino acid structure retains full agonist activity for guanylate cyclase activation while demonstrating an altered pharmacological profile (e.g., superior inhibition of aldosterone release, 100% vs. 50% for ANF(1-28)) [1]. Using A68828 alongside the native peptide allows for precise determination of which molecular domains are responsible for natriuresis, hypotension, and endocrine modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for A68828

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.